molecular formula C13H12ClNO3 B11989407 2-(Chloro(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one

2-(Chloro(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one

Cat. No.: B11989407
M. Wt: 265.69 g/mol
InChI Key: UCDJNAAUMIQNQM-CSKARUKUSA-N
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Description

2-(Chloro(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one is a synthetic organic compound with a complex structure. It contains a chloro-substituted phenyl group, an ethoxymethylene moiety, and an oxazol-5(4H)-one ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloro(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the reaction of a chloro-substituted benzyl halide with an ethoxymethylene oxazol-5(4H)-one precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloro(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The ethoxymethylene group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted derivative, while oxidation might produce a ketone or aldehyde derivative.

Scientific Research Applications

2-(Chloro(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Chloro(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one involves its interaction with specific molecular targets. The chloro group and the oxazol-5(4H)-one ring are key functional groups that can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromo(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one
  • 2-(Iodo(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one
  • 2-(Fluoro(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one

Uniqueness

2-(Chloro(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one is unique due to the presence of the chloro group, which can influence its reactivity and interactions compared to its bromo, iodo, and fluoro analogs. The chloro group provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

(4E)-2-[chloro(phenyl)methyl]-4-(ethoxymethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C13H12ClNO3/c1-2-17-8-10-13(16)18-12(15-10)11(14)9-6-4-3-5-7-9/h3-8,11H,2H2,1H3/b10-8+

InChI Key

UCDJNAAUMIQNQM-CSKARUKUSA-N

Isomeric SMILES

CCO/C=C/1\C(=O)OC(=N1)C(C2=CC=CC=C2)Cl

Canonical SMILES

CCOC=C1C(=O)OC(=N1)C(C2=CC=CC=C2)Cl

Origin of Product

United States

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